molecular formula C20H23NO4 B1143848 Corypalmine CAS No. 13063-54-2

Corypalmine

Cat. No. B1143848
CAS RN: 13063-54-2
M. Wt: 341.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of Corypalmine and related alkaloids, such as Corymine, has been explored through various methodologies. Notably, the total synthesis of Corymine, which shares structural similarities with Corypalmine, has been achieved starting from N-protected tryptamine. This process involves several key steps, including malonate addition, cyclic enol ether formation, and stereospecific DMDO oxidation, culminating in a complex hexacyclic indole alkaloid synthesis (Zhang et al., 2017). Additionally, the synthesis of isoquinoline alkaloids like Thalifoline and Corypalline employs cyclisation and regioselective cleavage reactions, demonstrating the chemical versatility and challenges in synthesizing these complex molecules (Irie et al., 1980).

Molecular Structure Analysis

The molecular structure of Corypalmine, akin to other alkaloids from Corydalis species, is characterized by isoquinoline frameworks. These structures play a crucial role in the alkaloid's biological activity and chemical reactivity. For example, the structural analysis of Corydalis-derived alkaloids reveals a diverse range of molecular architectures, contributing to their wide array of biological effects and chemical properties (Jha et al., 2009).

Chemical Reactions and Properties

Corypalmine undergoes various chemical reactions that illustrate its reactivity and functional group transformations. The Julia coupling, for instance, represents a key synthetic strategy for constructing similar alkaloid frameworks, highlighting the synthetic accessibility and reactivity of these molecules (McCrea-Hendrick & Nichols, 2009).

Scientific Research Applications

Methods of Application or Experimental Procedures: The alkaloid Corypalmine was tested on spore germination of plant pathogenic and saprophytic fungi . The fungi tested included Alternaria solani, A brassicicola, A. brassicae, A. melongenae, Curvularia pallescens, C. lunata, C. maculans, Curvularia sp., Colletotrichum sp., Helminthosporium speciferum, H. frumentacei, H. pennisetti, Heterosporium sp., Penicillum sp., Ustilago cynodontis .

Results or Outcomes: The spore germination of all the tested fungi was inhibited . Heterosporium sp. and Ustilago cynodontis were the most sensitive, with complete inhibition of spore germination observed at a very low concentration of 200 ppm . Curvularia palliscens, C. maculans and Curvularia sp. were less sensitive; complete inhibition of spore germination occurred at 400 ppm .

Application in Traditional Chinese Medicine (TCM)

Summary of the Application

Corypalmine is one of the alkaloids found in Corydalis yanhusuo W.T. Wang, a plant used in Traditional Chinese Medicine . The plant is known for its warm nature and pungent and bitter flavor . It is used to treat various types of pain, including chest/flank pain, abdominal pain, chest pain, heartache, menstrual pain, postpartum stagnation, and swelling .

Methods of Application or Experimental Procedures

The extraction and purification of Corydalis yanhusuo W.T. Wang were optimized using the Q-marker uniform design method . The factors inspected included the solvent concentration, pH, liquid–solid ratio, extraction time, and frequency .

Results or Outcomes

The optimal reflux extraction process of C. yanhusuo was as follows: a total amount of 20 times 70% ethanol (pH=10 of diluted ammonia), heating and refluxing twice, and extracting each time for 60 min . The total alkaloids of the obtained product were over 50%, of which eight quality markers were (+)-corydaline 3.55%, tetrahydropalmatine 3.13%, coptisine 2.79%, palmatine hydrochloride 2.24%, dehydrocorydaline 13.11%, ®- (+)-corypalmine 2.37%, protopine 2.71% and glaucine 14.03% .

Methods of Application or Experimental Procedures: A UPLC-MS/MS method was used to determine the concentration of corypalmine in mouse blood .

Results or Outcomes: The details of the results or outcomes of this study are not available in the source .

Methods of Application or Experimental Procedures: The extraction and purification of Rhizoma Corydalis were optimized using various methods . The factors inspected included the solvent concentration, pH, liquid–solid ratio, extraction time, and frequency .

Results or Outcomes: The details of the results or outcomes of this study are not available in the source .

Methods of Application or Experimental Procedures: The alkaloid Corypalmine was tested on spore germination of plant pathogenic and saprophytic fungi . The fungi tested included Alternaria solani, A brassicicola, A. brassicae, A. melongenae, Curvularia pallescens, C. lunata, C. maculans, Curvularia sp., Colletotrichum sp., Helminthosporium speciferum, H. frumentacei, H. pennisetti, Heterosporium sp., Penicillum sp., Ustilago cynodontis .

Results or Outcomes: The spore germination of all the tested fungi was inhibited . Heterosporium sp. and Ustilago cynodontis were the most sensitive, with complete inhibition of spore germination observed at a very low concentration of 200 ppm . Curvularia palliscens, C. maculans and Curvularia sp. were less sensitive; complete inhibition of spore germination occurred at 400 ppm .

Safety And Hazards

Corypalmine is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Corypalmine are not detailed in the search results, one paper discusses the efficacy of Corypalmine against spore germination of some fungi . This suggests potential future research directions in exploring its antifungal properties.

properties

IUPAC Name

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZTYDZHNTKPR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Corypalmine

CAS RN

6018-39-9
Record name Corypalmine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYPALMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
344
Citations
H Wu, Q Yan, Z Fan, M Huang, J He… - Biomedical …, 2018 - Wiley Online Library
… corypalmine in micee or rats. Therefore, in our research, UPLC–MS/MS is applied to determinate the blood concentration of corypalmine … processes of corypalmine in mouse and obtain …
RHF Manske - Canadian Journal of Research, 1940 - cdnsciencepub.com
… Its lor,v melting point (171'C.) alone indicates that it is not identical with either d,l-corypalmine (mp 218" C.) or dl-isocorypalmine (mp 223" C.) (1). It is however isomeric with these bases …
Number of citations: 16 cdnsciencepub.com
J Slavík, L Slavíková - Collection of Czechoslovak chemical …, 1989 - cccc.uochb.cas.cz
… Interestingly, our plant material contained ( + )-corypalmine (lla) as the dominant phenolic … the dominant alkaloids and did not find corypalmine at all. Quaternary protoberberines (about 0…
Number of citations: 25 cccc.uochb.cas.cz
F Wu, M Wu, C Zhong, J Peng, M Wu… - Journal of …, 2022 - Wiley Online Library
In this study, we established a comprehensive high‐performance liquid chromatography coupled with diode array detection and high‐resolution mass spectrometry method to identify …
RHF Manske - Canadian Journal of Research, 1939 - cdnsciencepub.com
… It does not appear to be identical with l-corypalmine, with alkaloid F25, or with alkaloid F32. Unfortunately the analyst lost the sample after having determined nitrbgen and methoxyl, so …
Number of citations: 16 cdnsciencepub.com
S Maurya, JS Srivastava, RN Jha, VB Pandey… - Folia microbiologica, 2002 - Springer
Inhibition activity of the alkaloid (−)-corypalmine on spore germination of plant pathogenic and saprophytic fungi (Alternaria solani, A brassicicola, A. brassicae, A. melongenae, …
Number of citations: 32 link.springer.com
J Slavík, L Slavíková - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… and methanol to afford bulbocapnine (18'03 g), corypalmine (40 mg), isocorypalmine (8·6 mg) and … In the mother liquors apocavidine, corypalmine and isocorypalmine were detected in …
Number of citations: 49 cccc.uochb.cas.cz
E Brochmann-Hanssen, HC Chiang - The Journal of Organic …, 1977 - ACS Publications
… Schefferine was found to have the same structure as kikemanine [(-)-corydalmine] (8), and discretinine was shown to be corypalmine (14) by comparison with authentic samples. …
Number of citations: 18 pubs.acs.org
RHF Manske - Canadian Journal of Research, 1940 - cdnsciencepub.com
… In admixture rvith l-corypalmine or r,r,ith l-isocorypaimine it became completely liquid at 22A" a. That it is the d-form of the latter is evident from its optical …
Number of citations: 19 cdnsciencepub.com
J Slavík, L Dolejš, L Slavíková - Collection of Czechoslovak …, 1985 - cccc.uochb.cas.cz
From the strongly polar fraction from the tubers of Corydalis solida (L.) SW., a new quaternary alkaloid, (+)-N-methyllaudanidinium iodide, was isolated after conversion to iodides. Mass …
Number of citations: 1 cccc.uochb.cas.cz

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